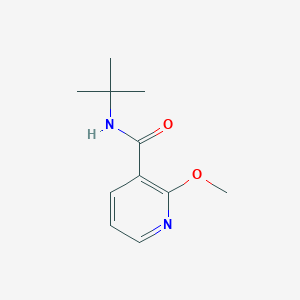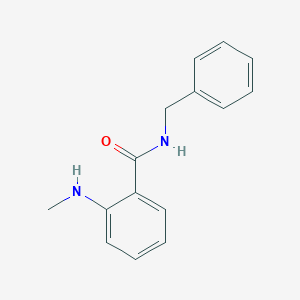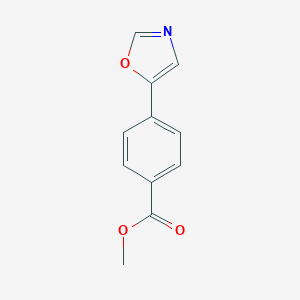
4-(1,3-oxazol-5-il)benzoato de metilo
Descripción general
Descripción
“Methyl 4-(1,3-oxazol-5-yl)benzoate” is a chemical compound with the molecular formula C11H9NO3 . It is categorized under esters and has a molecular weight of 203.196 . It is used in life science research .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(1,3-oxazol-5-yl)benzoate” consists of a five-membered aromatic ring of oxazole that contains atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7H,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-(1,3-oxazol-5-yl)benzoate” is a solid at ambient temperature . It has a boiling point of 112-114 .Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Se ha encontrado que los derivados de oxazol exhiben una actividad antimicrobiana significativa . Por ejemplo, ciertos derivados de oxazol han mostrado alta actividad antibacteriana contra E. Coli y Micrococcus luteus . Esto sugiere que “4-(1,3-oxazol-5-il)benzoato de metilo” podría usarse potencialmente en el desarrollo de nuevos fármacos antimicrobianos.
Actividad anticancerígena
También se ha demostrado que los derivados de oxazol poseen propiedades anticancerígenas . Por ejemplo, ciertos derivados de β-carbolina-3-(4-bencilideno), que contienen un anillo de oxazol, han demostrado una inhibición efectiva del crecimiento contra varias líneas celulares humanas, incluyendo glioma, ovario, próstata y melanoma . Esto indica que “this compound” podría explorarse para posibles aplicaciones anticancerígenas.
Actividad antiinflamatoria
Se ha informado que los derivados de oxazol exhiben actividades antiinflamatorias . Esto sugiere que “this compound” podría usarse potencialmente en el tratamiento de afecciones inflamatorias.
Actividad antidiabética
Algunos derivados de oxazol han mostrado propiedades antidiabéticas . Esto indica que “this compound” podría investigarse para su posible uso en el manejo de la diabetes.
Actividad antiobésica
También se ha encontrado que los derivados de oxazol exhiben actividades antiobésicas . Esto sugiere que “this compound” podría usarse potencialmente en el tratamiento de la obesidad.
Actividad antioxidante
Los derivados de oxazol han demostrado propiedades antioxidantes . Esto indica que “this compound” podría explorarse para posibles aplicaciones antioxidantes.
Actividad antiviral
Ciertos derivados de oxazol han mostrado propiedades antivirales . Esto sugiere que “this compound” podría usarse potencialmente en el desarrollo de nuevos fármacos antivirales.
Uso en síntesis orgánica
Los oxazoles se consideran la estructura principal de muchos compuestos biológicamente activos y se utilizan a menudo como intermediarios en la síntesis de nuevas entidades químicas en la química medicinal<a aria-label="1: " data-citationid="05b8af7f-65d3-d9e4-1ff7-d37209a81227-40" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1
Safety and Hazards
Direcciones Futuras
Oxazole and its derivatives have been gaining popularity in recent years due to their increasing relevance in the field of medicinal chemistry . The important information presented in the researches and advancement of chemistry and oxazole derivatives’ biological action will work as an impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Mecanismo De Acción
Target of Action
The primary target of Methyl 4-(1,3-oxazol-5-yl)benzoate is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes, including ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Mode of Action
Methyl 4-(1,3-oxazol-5-yl)benzoate acts as an isoform-selective inhibitor of hCA II . It binds to the enzyme and inhibits its activity, thereby affecting the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
The inhibition of hCA II by Methyl 4-(1,3-oxazol-5-yl)benzoate affects several biochemical pathways. For instance, it has implications in ophthalmology, where hCA II is a target for the treatment of glaucoma
Result of Action
The inhibition of hCA II by Methyl 4-(1,3-oxazol-5-yl)benzoate can have several molecular and cellular effects. For instance, it has been shown to have a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Propiedades
IUPAC Name |
methyl 4-(1,3-oxazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNHUUMUCVZCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363129 | |
| Record name | methyl 4-(1,3-oxazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179057-14-8 | |
| Record name | methyl 4-(1,3-oxazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(1,3-oxazol-5-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

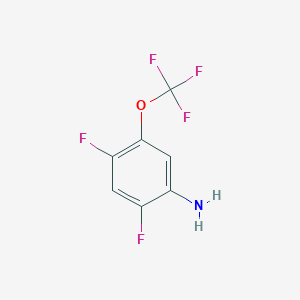
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane](/img/structure/B178177.png)

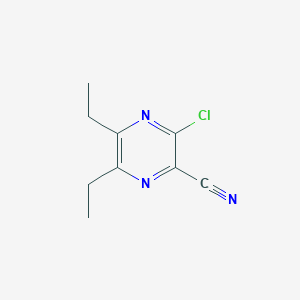
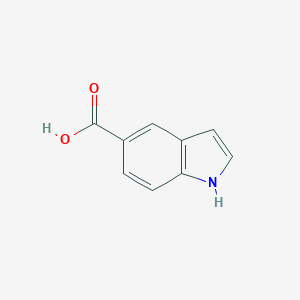
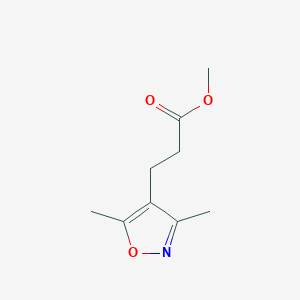
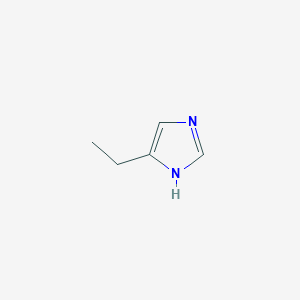
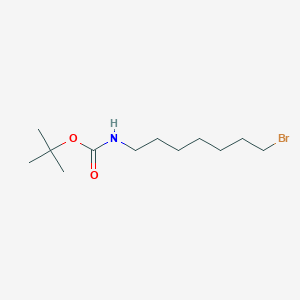
![Thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B178192.png)
![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)
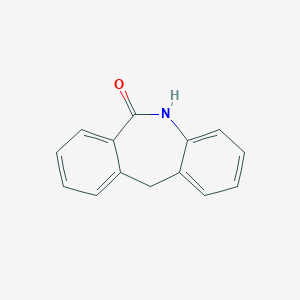
![ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B178203.png)
